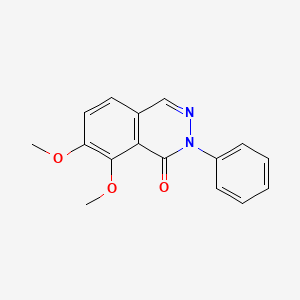

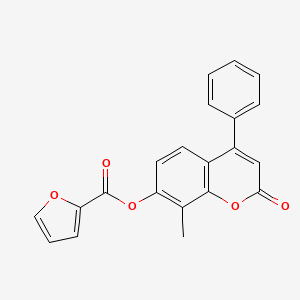

![molecular formula C18H14N4O3 B5542539 4-{2-[(3-苯基-1H-吡唑-5-基)羰基]碳酰肼基}苯甲酸](/img/structure/B5542539.png)

4-{2-[(3-苯基-1H-吡唑-5-基)羰基]碳酰肼基}苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrazole derivatives involves the reaction of phenyl-based pyrazolones with benzoyl hydrazide in refluxing ethanol, leading to various hydrazide compounds. These compounds are then characterized using techniques like NMR spectroscopy and single-crystal X-ray structure studies. For instance, the reaction of 1-phenyl-3-methyl-4-benzoyl-pyrazol-5-one with benzoyl hydrazide has been reported to yield N′-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide, a compound with a nonplanar molecular structure as revealed by X-ray diffraction analyses (Asegbeloyin et al., 2014).

Molecular Structure Analysis

Structural studies of pyrazole derivatives, such as 1-phenyl-2,3-dimethyl-5-oxo-1,2-dihydro-1H-pyrazol-4-ammonium 2[(2-carboxyphenyl) disulfanyl]benzoate, have shown ion-pair compounds with extended 1D supramolecular chain networks, indicating good thermal stability and complex molecular geometries (Fazil et al., 2012).

Chemical Reactions and Properties

The reactions of pyrazole derivatives with various metal halides produce complexes characterized by their magnetic measurements, infrared, and electronic spectral studies. These reactions and the resulting complexes' properties reflect the versatility and reactivity of the pyrazole nucleus (Asegbeloyin et al., 2014).

Physical Properties Analysis

The physical properties, including crystallization, molecular geometry, and hydrogen bonding, are crucial for understanding the stability and behavior of these compounds. For example, the structure of 3,5-dimethylpyrazole–2-hydroxy-5-(phenyldiazenyl)benzoic acid indicates intermolecular hydrogen bonds forming stable crystal structures (Xu et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity with various agents and potential for complex formation, highlight the chemical versatility of pyrazole derivatives. For instance, the interaction of these compounds with metal ions to form complexes underlines their potential as ligands in coordination chemistry (Asegbeloyin et al., 2014).

科学研究应用

结构和合成研究

类似吡唑衍生物的结构分析揭示了其分子构型的复杂细节。例如,对“4-(安替比林-4-基亚氨基甲基)苯甲酸”的研究表明,它具有一个含有苯甲酸部分和吡唑环的基础平面,分子通过氢键和弱相互作用以一维锯齿形结构缔合(Zhang et al., 2002)。这意味着主题化合物也可能表现出独特的结构性质,有利于形成具有特定功能的超分子组装体或材料。

生物活性

带有吡唑环的化合物在各种生物应用中显示出前景。例如,已经探索了类似吡唑衍生物的合成、表征和生物活性,揭示了作为抗菌剂和对癌细胞的细胞毒性的潜力。“N'-[(Z)-(3-甲基-5-氧代-1-苯基-1,5-二氢-4H-吡唑-4-亚胺基)(苯基)甲基]苯甲酰肼及其 Co(II)、Ni(II) 和 Cu(II)配合物”被研究了它们对 HL-60 人类早幼粒细胞白血病细胞的体外细胞毒活性以及抗菌活性,显示出显着的效力(Asegbeloyin 等,2014)。这表明主题化合物有可能被修改用于治疗应用或作为开发新候选药物的支架。

抗菌和抗真菌活性

吡唑衍生物的抗菌特性一直是人们感兴趣的话题。“新型 1,4-双(3,5-二烷基-4H-1,2,4-三唑-4-基)苯和 5-芳基三唑-1-烯-1-苯基-1H-吡唑-4-腈衍生物的简便合成和抗菌活性”证明了成功合成和表征具有抗菌活性的新型化合物(Al‐Azmi & Mahmoud, 2020)。这表明主题化合物有可能用于开发新的抗菌剂。

超分子和液晶配合物

对液晶配合物的研究表明,特定结构基序之间的氢键可以驱动向列相的形成。关于“氢键驱动的液晶非对称二聚体中的向列相”的研究表明,具有苯甲酸衍生物的化合物在很宽的温度范围内表现出向列异晶相(Alaasar & Tschierske, 2019)。这暗示了主题化合物有可能为材料科学领域做出贡献,特别是在开发用于显示器或传感器的液晶新材料方面。

作用机制

安全和危害

未来方向

Given the diverse pharmacological effects of pyrazole compounds, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles . Future research could focus on these areas.

属性

IUPAC Name |

4-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O3/c23-17(16-10-15(20-21-16)13-4-2-1-3-5-13)22-19-11-12-6-8-14(9-7-12)18(24)25/h1-11H,(H,20,21)(H,22,23)(H,24,25)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWAJVJUMGBWRU-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-((3-Phenyl-1H-pyrazol-5-YL)carbonyl)carbohydrazonoyl)benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

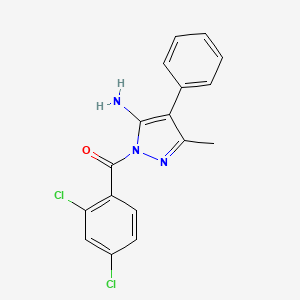

![4-(2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5542456.png)

![methyl 4-[(3-fluorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5542460.png)

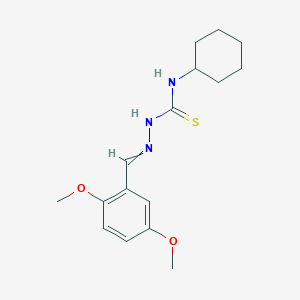

![(1S*,5R*)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542465.png)

![(1S*,5R*)-3-(4-fluorobenzyl)-6-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542490.png)

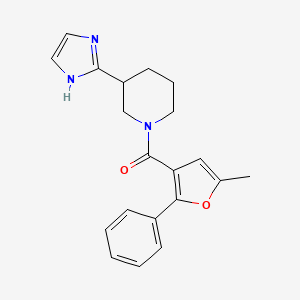

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5542518.png)

![2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542564.png)

![2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5542577.png)